molecular formula C18H24N4O3 B2756667 N-(4-(diethylamino)phenyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide CAS No. 1105229-75-1

N-(4-(diethylamino)phenyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide

Cat. No.: B2756667
CAS No.: 1105229-75-1
M. Wt: 344.415
InChI Key: PCSCKNLLQKLVPS-UHFFFAOYSA-N
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Description

N-(4-(diethylamino)phenyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide is a synthetic compound of considerable interest in the fields of chemistry, biology, and medicine due to its potential applications and unique properties. Its intricate structure, composed of a diethylamino phenyl group and a tetrahydropyrimidin-yl propanamide moiety, lends it various reactivity profiles and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(diethylamino)phenyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide typically involves multi-step processes:

  • Starting Materials: : The synthesis begins with the appropriate aniline and acyl chloride.

  • Formation of Intermediate: : The initial step involves acylation of the aniline to form N-(4-(diethylamino)phenyl)propanamide.

  • Cyclization: : The intermediate then undergoes a cyclization reaction with ethyl acetoacetate to form the tetrahydropyrimidinone ring.

The overall reaction must be carefully controlled with respect to temperature, solvent choice, and reaction time to ensure a high yield and purity of the final product.

Industrial Production Methods

For large-scale production, the synthesis is optimized to enhance efficiency and scalability. This involves:

  • Batch Process: : Initial synthesis in large reactors, maintaining strict environmental and reaction condition controls.

  • Purification: : Use of recrystallization or chromatographic techniques to ensure product purity.

  • Quality Control: : Rigorous testing protocols to maintain consistency and safety standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-(diethylamino)phenyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide is versatile in the types of chemical reactions it can undergo:

  • Oxidation: : The compound can be oxidized, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: : Reduction reactions may involve reagents like sodium borohydride or lithium aluminium hydride to modify the carbonyl groups.

  • Substitution: : Electrophilic and nucleophilic substitutions can occur, particularly on the phenyl ring.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Sodium borohydride, lithium aluminium hydride.

  • Solvents: : Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO).

Major Products Formed

The major products depend on the type of reaction:

  • Oxidation: : Yields more oxidized derivatives.

  • Reduction: : Leads to reduced functional groups.

  • Substitution: : Results in substituted derivatives on the aromatic ring.

Scientific Research Applications

Chemistry

  • Catalyst Design: : Employed in the design of new catalytic systems.

  • Synthetic Intermediates: : Used as intermediates in the synthesis of more complex organic molecules.

Biology

  • Enzyme Inhibition: : Potential inhibitor for various enzymatic pathways.

  • Cell Signaling: : May affect cell signaling processes due to its structural similarity to biological ligands.

Medicine

  • Drug Development: : Explored for potential therapeutic applications, particularly in oncology and neurology.

  • Diagnostics: : Utilized in the development of diagnostic tools and assays.

Industry

  • Material Science: : Incorporated into the development of new materials with specific desired properties.

  • Agrochemicals: : Investigated for its potential use in agrochemical products.

Mechanism of Action

Mechanism

The compound exerts its effects primarily through interaction with specific molecular targets, including enzymes and receptors. It may function by mimicking natural ligands, thus interfering with normal biological processes.

Molecular Targets and Pathways

  • Targets: : Enzymes involved in metabolic pathways, receptor proteins.

  • Pathways: : Affects signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(dimethylamino)phenyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide: : Similar structure with dimethylamino group.

  • N-(4-(diethylamino)phenyl)-3-(5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-6-yl)propanamide: : Similar structure with different position of the methyl group.

Uniqueness

What sets N-(4-(diethylamino)phenyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide apart is its specific combination of functional groups that confer unique reactivity and potential biological activities.

This compound's multifaceted applications and intriguing chemistry ensure it remains a focal point for research and industrial applications. If there's any other detail you'd like to explore, feel free to ask!

Properties

IUPAC Name

N-[4-(diethylamino)phenyl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c1-4-22(5-2)14-8-6-13(7-9-14)20-16(23)11-10-15-12(3)19-18(25)21-17(15)24/h6-9H,4-5,10-11H2,1-3H3,(H,20,23)(H2,19,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSCKNLLQKLVPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)CCC2=C(NC(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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